Tridecanoic acid, 2,3-epoxypropyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl tridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAOAMGENPBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276168, DTXSID30981494 | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxiran-2-yl)methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63978-73-4, 65207-60-5 | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxiran-2-yl)methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 2,3-epoxypropyl ester typically involves a two-step process. The first step is the acidolysis reaction, where tridecanoic acid reacts with epichlorohydrin to form a chlorohydrin ester intermediate. This reaction is usually catalyzed by tetramethylammonium chloride (TMAC) and occurs at a temperature range of 70-90°C . The second step is the ring-closure reaction, which involves the treatment of the chlorohydrin ester with an alkali to form the final epoxypropyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows the same two-step process but on a larger scale. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the acidolysis reaction can achieve a 99% conversion of tridecanoic acid and a 91-93% effective utilization rate of epichlorohydrin . The ring-closure step is also optimized to reduce treatment time and improve yield by 3-5% .
Chemical Reactions Analysis
Types of Reactions
Tridecanoic acid, 2,3-epoxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tridecanoic acid, 2,3-epoxypropyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of tridecanoic acid, 2,3-epoxypropyl ester involves its interaction with cellular components. For instance, its antimicrobial activity is attributed to its ability to disrupt cellular membranes, causing leakage of cellular contents and eventual cell death . The compound can also interact with specific molecular targets, such as enzymes and proteins, leading to conformational changes and inhibition of their activity .
Comparison with Similar Compounds
Structural Analogues: Epoxypropyl Esters of Different Acids
Epoxypropyl esters share the reactive 2,3-epoxypropyl group but vary in their acid chains, influencing their physical properties and applications.
Glycidyl Methacrylate (2,3-Epoxypropyl Methacrylate)
- Structure : Methacrylic acid + 2,3-epoxypropyl group.
- Molecular Weight : 142.15 g/mol .
- Applications : Widely used in adhesives, coatings, and dental materials due to its dual reactivity (epoxide and methacrylate groups).
- Research Findings: Classified as a skin and eye irritant; requires stabilizers like hydroquinone monomethyl ether (MEHQ) for storage .
Diglycidyl Isophthalate (Bis(2,3-epoxypropyl) Isophthalate)
- Structure : Isophthalic acid + two 2,3-epoxypropyl groups.
- Applications : High-performance epoxy resins for electronics and aerospace industries.
- Key Data: Exhibits superior thermal stability compared to mono-epoxy esters due to aromatic rigidity .
Neodecanoic Acid, 2,3-Epoxypropyl Ester
- Structure: Branched neodecanoic acid + 2,3-epoxypropyl group.
- Applications : Used in marine coatings and industrial adhesives for enhanced hydrophobicity and chemical resistance .
Tridecanoic Acid Esters with Different Ester Groups
Replacing the epoxypropyl group alters reactivity and solubility:
Tridecanoic Acid Methyl Ester
- Structure: Tridecanoic acid + methyl group.
- Molecular Weight : 228.34 g/mol.
- Applications : Biofuel additive or surfactant precursor.
- Research: Identified in bacterial metabolites (e.g., Xenorhabdus spp.) via GC-MS, suggesting natural occurrence .
Tridecanoic Acid, 2,3-Dihydroxypropyl Ester
- Structure: Tridecanoic acid + glycerol moiety.
- Data: Similar dihydroxypropyl esters (e.g., dodecanoic acid derivative) show logP values ~3.5, indicating moderate lipophilicity .
Comparative Data Table
*Estimated based on neodecanoic acid (C10H20O2) + epoxypropyl group.
Research Findings and Industrial Relevance
- Reactivity: Epoxypropyl esters undergo ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling cross-linking in epoxy resins. Tridecanoic acid’s long alkyl chain may enhance flexibility in polymers compared to shorter-chain analogs .
- Similar protocols likely apply to tridecanoic acid epoxypropyl ester.
- Natural Occurrence: Tridecanoic acid esters are detected in microbial metabolites, hinting at biodegradability and eco-friendly applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tridecanoic acid, 2,3-epoxypropyl ester?
- Methodology : The compound is typically synthesized via epoxidation of allyl esters or by reacting tridecanoic acid with epichlorohydrin in the presence of a base (e.g., NaOH). Phase-transfer catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Post-synthesis purification involves solvent extraction and chromatography to isolate the epoxypropyl ester .
- Key Considerations : Monitor reaction temperature (60–80°C) to avoid epoxide ring-opening. Validate purity using TLC or HPLC, referencing retention times from analogous glycidyl esters (e.g., stearic acid glycidyl ester) .
Q. Which spectroscopic techniques are most effective for characterizing the epoxide functionality in this compound?
- FTIR : The epoxy group shows characteristic absorption bands at ~840–880 cm⁻¹ (C-O-C asymmetric stretching) and ~1250 cm⁻¹ (C-O symmetric stretching). Compare with IR spectra of structurally similar compounds like glycidyl methacrylate .
- NMR : ¹H NMR reveals epoxy protons as doublets of doublets (δ 2.6–3.4 ppm). ¹³C NMR identifies the epoxy carbons at δ 44–52 ppm. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 338 for C21H38O3 in glycidyl oleate) and fragmentation patterns to differentiate from impurities .
Advanced Research Questions
Q. How does the epoxide ring stability of this compound vary under different pH conditions, and what decomposition products are formed?
- Experimental Design : Conduct accelerated aging studies at varying pH (2–12) and temperatures (25–60°C). Analyze samples via LC-MS to detect hydrolysis products (e.g., diols or carboxylic acids).
- Findings : Acidic conditions (pH < 4) promote ring-opening to form 2,3-dihydroxypropyl esters. Alkaline conditions (pH > 10) may yield cross-linked polymers via epoxy-carboxyl reactions .
- Data Contradictions : Discrepancies in decomposition rates may arise from residual catalysts or moisture content. Control humidity (<5% RH) during storage to minimize side reactions .
Q. What analytical challenges arise in quantifying trace glycidol derivatives in this compound samples, and how can they be mitigated?
- Challenges : Glycidol derivatives (e.g., 3-MCPD esters) co-elute with the parent compound during chromatography. Low-abundance analytes require high-sensitivity detection.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
